N-(3-吡啶甲基)吡咯烷

描述

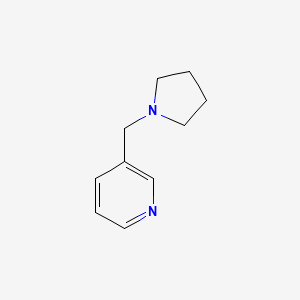

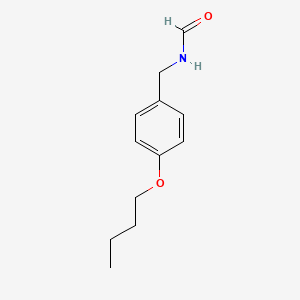

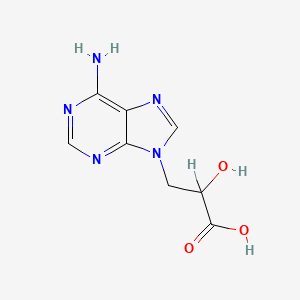

“N-(3-Pyridylmethyl)pyrrolidine” is a compound with the molecular formula C10H14N2 and a molecular weight of 162.23 g/mol. It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

Pyrrolidine-functionalized purine and pyrimidine nucleosides were prepared via PyBOP-catalyzed SNAr addition-elimination reactions of commercial halogenated precursors . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists. The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis

The synthesis of pyrrolidine-functionalized nucleoside analogs involves PyBOP-catalyzed SNAr addition-elimination reactions of commercial halogenated precursors . The synthetic route to obtain the 3-chloro-N-aryl pyrrolidine-2,5-dione derivatives started with the reaction between maleic anhydride and aromatic amines .Physical And Chemical Properties Analysis

“N-(3-Pyridylmethyl)pyrrolidine” has a molecular formula of C10H14N2 and a molecular weight of 162.23 g/mol. More detailed physical and chemical properties such as melting point, boiling point, and density can be found on chemical databases .科学研究应用

合成杂环有机化合物:吡咯烷类化合物,包括N-(3-吡啶甲基)吡咯烷,在有机化合物的合成中很重要。它们在药物中作为活性药用成分,在工业中作为染料或农药物质使用(Żmigrodzka等人,2022)。

化学反应中的有机活化剂:这些化合物可以在化学反应中作为有机活化剂,例如对芳香亚胺的对映选择性还原(Onomura et al., 2006)。

抗炎药物的开发:吡咯烷衍生物已被评估为潜在的抗炎和镇痛药物,其中一些显示对前列腺素和白三烯合成的双重抑制活性(Ikuta et al., 1987)。

有机合成和催化中的应用:它们在有机合成中使用,并作为过渡金属催化剂的配体(Otero-Fraga et al., 2017)。

生物物理和生物医学研究:吡咯烷衍生物被用作分子探针和标记物,在磁共振波谱和成像中特别用于生物物理和生物医学研究(Dobrynin et al., 2021)。

DNA和RNA研究:它们参与DNA双链和三链的稳定,这可能在DNA传递和转染剂中有应用(Nagamani & Ganesh, 2001)。

生物活性分子的合成:这些化合物在合成天然和设计的生物活性分子以及在各种有机转化中至关重要(Zia, 2017)。

医药品的开发:它们用于开发用于各种生物应用的药物,如抗糖尿病、抗癌、抗疟疾、抗病毒、抗微生物、抗炎和抗菌活性(Li et al., 2018)。

安全和危害

Safety data sheets for pyrrolidine indicate that it is highly flammable and harmful if swallowed or inhaled. It causes severe skin burns and eye damage . It is recommended to use only outdoors or in a well-ventilated area, avoid release to the environment, and wear protective gloves, clothing, and eye/face protection .

未来方向

The pyrrolidine ring and its derivatives have shown promise in the treatment of various diseases, and there is great interest in exploring this scaffold further . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

属性

IUPAC Name |

3-(pyrrolidin-1-ylmethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-2-7-12(6-1)9-10-4-3-5-11-8-10/h3-5,8H,1-2,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFCWBKBNFCDPDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90190489 | |

| Record name | N-(3-Pyridylmethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Pyridylmethyl)pyrrolidine | |

CAS RN |

370-09-2 | |

| Record name | N-(3-Pyridylmethyl)pyrrolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000370092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-Pyridylmethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Azabicyclo[3.2.1]octane](/img/structure/B1202483.png)

![3-[1-(4-Acetylphenyl)-5-thiophen-2-yl-2-pyrrolyl]propanoic acid](/img/structure/B1202497.png)

![1-(2-Furanylmethyl)-7,7-dimethyl-2-(4-methylphenyl)-5,8-dihydropyrano[4,3-d]pyrimidine-4-thione](/img/structure/B1202499.png)